molecular formula C7H10N2O B3059219 5-Isopropyl-2H-pyrazole-3-carbaldehyde CAS No. 956723-08-3

5-Isopropyl-2H-pyrazole-3-carbaldehyde

Cat. No. B3059219
M. Wt: 138.17
InChI Key: SSTDIGBIYSTOET-UHFFFAOYSA-N
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Description

5-Isopropyl-2H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 956723-08-3 . It has a molecular weight of 138.17 and its IUPAC name is 3-isopropyl-1H-pyrazole-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-2H-pyrazole-3-carbaldehyde consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains an isopropyl group and a carbaldehyde group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Isopropyl-2H-pyrazole-3-carbaldehyde are not detailed in the literature, pyrazoles in general are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

5-Isopropyl-2H-pyrazole-3-carbaldehyde has a molecular weight of 138.17 . Its InChI Code is 1S/C7H10N2O/c1-5(2)7-3-6(4-10)8-9-7/h3-5H,1-2H3, (H,8,9) . The compound has a boiling point of 283.9±28.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Molecular Applications

5-Isopropyl-2H-pyrazole-3-carbaldehyde and its derivatives are central to novel drug discovery due to their effective biological properties. A study highlighted the synthesis of novel pyrazole carbaldehyde derivatives, which exhibited significant antioxidant, anti-breast cancer, and anti-inflammatory properties. These derivatives were identified as potential COX-2 inhibitors and anti-inflammatory drugs after thorough molecular docking studies and ADMET prediction results (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Crystal Structure Analysis

Research into the crystal structure of various pyrazole carbaldehyde compounds, including those similar to 5-Isopropyl-2H-pyrazole-3-carbaldehyde, has been conducted. Such studies are crucial for understanding the molecular geometry and potential reactivity of these compounds. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined using the X-ray diffraction method, revealing significant details about the molecular arrangement (Xu & Shi, 2011).

Synthetic Sequences and Supramolecular Assembly

The synthesis of reduced bipyrazoles from simple pyrazole precursors, including variants of 5-Isopropyl-2H-pyrazole-3-carbaldehyde, has been explored. This includes studying molecular structures and supramolecular assembly, which are crucial in pharmaceutical and material science applications (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Synthesis of Furan Derivatives

Research has been conducted on the reactivity of various azole carbaldehydes, including pyrazole carbaldehydes like 5-Isopropyl-2H-pyrazole-3-carbaldehyde, towards different reagents. These studies are significant for the development of new synthetic routes and the discovery of potential new compounds (Saikachi, Kitagawa, Sasaki, & Leusen, 1982).

Antibacterial Activity

Pyrazole derivatives, including those related to 5-Isopropyl-2H-pyrazole-3-carbaldehyde, have been synthesized and tested for antibacterial activity. Such studies are critical in the search for new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Future Directions

Pyrazoles, including 5-Isopropyl-2H-pyrazole-3-carbaldehyde, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore the synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-10)8-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTDIGBIYSTOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250095
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2H-pyrazole-3-carbaldehyde

CAS RN

956723-08-3
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956723-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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